molecular formula C25H32N2O6 B023647 Vindoline CAS No. 2182-14-1

Vindoline

Cat. No. B023647
CAS RN: 2182-14-1
M. Wt: 456.5 g/mol
InChI Key: CXBGOBGJHGGWIE-ACSXSLCXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of vindoline is a complex process that involves several steps, including the formation of the indole core and subsequent modifications. The synthesis pathways often aim at constructing the indole alkaloid framework efficiently, with a focus on stereoselectivity and functional group compatibility. Techniques in organic synthesis such as the use of protecting groups, chiral auxiliaries, and catalysis play vital roles in achieving the desired molecular architecture of vindoline. The methodologies for indole synthesis, as reviewed by Taber and Tirunahari (2011), provide a classification framework that could be applied to the synthesis of vindoline and its derivatives (Taber & Tirunahari, 2011).

Scientific Research Applications

  • Cardiovascular Diseases

    • Vindoline has been studied for its potential effects on cardiovascular diseases . In a study, Type 2 diabetes was induced in male Wistar rats, and they were treated with vindoline. The treatment resulted in decreased lipid profile markers and markers of atherogenic index .
    • The method of application involved oral gavage of vindoline daily for 6 weeks .
    • The results showed that vindoline improved the ferric reducing antioxidant power in diabetic hearts, while superoxide dismutase (SOD) oxygen radical absorbance capacity was increased in the kidneys .
  • Kidney Diseases

    • Vindoline has been researched for its potential benefits in kidney diseases .
    • The same study mentioned above also evaluated the effects of vindoline on kidney diseases. The treatment with vindoline resulted in decreased levels of urea compared to the diabetic control group .
    • The results indicated that vindoline restored the structure of the renal parenchyma and significantly decreased the expression of caspase 9 in diabetic rats .
  • Diabetes

    • Vindoline has shown potential in the treatment of Type 2 Diabetes Mellitus (T2DM) .
    • In one study, the effect of vindoline on insulin resistance, oxidative stress, and inflammatory responses in dexamethasone-induced dysfunctional 3T3-L1 adipocytes and high-glucose-induced insulin-resistant L6-myoblast cells was investigated .
    • The results demonstrated that vindoline treatment significantly mitigated insulin resistance in myotubes and improved the functional status of adipocytes .
  • Cancer Treatment

    • Vindoline is a precursor to the anticancer drugs vinblastine and vincristine .
    • It is used in the synthesis of these drugs, which are used to treat various types of cancer, including lymphomas, testicular, ovarian, breast, bladder, and lung cancers .
    • The production of these drugs involves complex biosynthetic pathways, which have been recreated in engineered yeast for more sustainable production .
  • Metabolic Engineering

    • Vindoline has been used in metabolic engineering to produce the alkaloids vindoline and catharanthine in engineered yeast .
    • This involves the use of CRISPR/Cas9 mediated multiplex genome integration technology and various metabolic engineering strategies .
    • The production of vindoline was increased to a final titer as high as ∼16.5 mg/L, which is more than 3,800,000-fold higher than the parent strain .
  • Antitumor Agents

    • Vindoline derivatives have been synthesized and coupled with triphenylphosphine to create new antitumor agents .
    • The new hybrid entities were characterized and their anticancer activity was evaluated .
    • One of the new hybrid compounds showed significant anticancer effect in vitro in the case of colon cancer and melanoma cell lines .
  • Optimization of Vindoline Precursor Synthesis in Yeast Cell Factories

    • Vindoline is a precursor to the anticancer drugs vinblastine and vincristine, which are widely used in the pharmaceutical industry .
    • The extensive use of these molecules in chemotherapy increases precursor demand and results in recurrent shortages .
    • To overcome this, the precursor-directed biosynthesis of vindoline from tabersonine in yeast-expressing heterologous biosynthetic genes has been optimized .
    • This optimization involved modulating the copy number of the first two genes of the vindoline biosynthetic pathway, namely tabersonine 16-hydroxylase and tabersonine-16-O-methyltransferase .
    • This approach successfully created a yeast strain that produces the fourth biosynthetic intermediate of vindoline without accumulation of other intermediates or undesired side-products .
  • Efficient Production of Vindoline from Tabersonine in Engineered Yeast

    • To obtain a yeast strain for high yield production of vindoline from tabersonine, multiple metabolic engineering strategies were employed .
    • This involved increasing and tuning the copy numbers of the pathway genes, pairing cytochrome P450 enzymes (CYPs) with appropriate cytochrome P450 reductases (CPRs), engineering the microenvironment for functional expression of CYPs, enhancing cofactor supply, and optimizing fermentation conditions .
    • The production of vindoline was increased to a final titer as high as ∼16.5 mg/L, which is more than 3,800,000-fold higher than the parent strain .
  • Cardiovascular Diseases

    • Vindoline has been investigated for its effects on possible markers of cardiovascular diseases .
    • In a Type 2 Diabetes Mellitus (T2DM) rat model that exhibits both insulin resistance and insufficiency, vindoline showed potential benefits .
  • Optimization of Tabersonine Methoxylation

    • Vindoline is a precursor to the anticancer drugs vinblastine and vincristine, which are widely used in the pharmaceutical industry .
    • The extensive use of these molecules in chemotherapy increases precursor demand and results in recurrent shortages .
    • To overcome this, the precursor-directed biosynthesis of vindoline from tabersonine in yeast-expressing heterologous biosynthetic genes has been optimized .
    • This optimization involved modulating the copy number of the first two genes of the vindoline biosynthetic pathway, namely tabersonine 16-hydroxylase and tabersonine-16-O-methyltransferase .
    • This approach successfully created a yeast strain that produces the fourth biosynthetic intermediate of vindoline without accumulation of other intermediates or undesired side-products .
  • Efficient Production of Vindoline from Tabersonine in Engineered Yeast

    • To obtain a yeast strain for high yield production of vindoline from tabersonine, multiple metabolic engineering strategies were employed .
    • This involved increasing and tuning the copy numbers of the pathway genes, pairing cytochrome P450 enzymes (CYPs) with appropriate cytochrome P450 reductases (CPRs), engineering the microenvironment for functional expression of CYPs, enhancing cofactor supply, and optimizing fermentation conditions .
    • The production of vindoline was increased to a final titer as high as ∼16.5 mg/L, which is more than 3,800,000-fold higher than the parent strain .
  • Cardiovascular Diseases

    • Vindoline has been investigated for its effects on possible markers of cardiovascular diseases .
    • In a Type 2 Diabetes Mellitus (T2DM) rat model that exhibits both insulin resistance and insufficiency, vindoline showed potential benefits .

Safety And Hazards

Vindoline is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Researchers have genetically reprogrammed yeast to produce the alkaloids vindoline and catharanthine, which are precursors for the production of vinblastine, a potent anticancer drug . This is a promising step towards ensuring a stable supply chain for these alkaloids .

properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O6/c1-6-23-10-7-12-27-13-11-24(19(23)27)17-9-8-16(31-4)14-18(17)26(3)20(24)25(30,22(29)32-5)21(23)33-15(2)28/h7-10,14,19-21,30H,6,11-13H2,1-5H3/t19-,20+,21+,23+,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBGOBGJHGGWIE-ACSXSLCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045589
Record name Vindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vindoline

CAS RN

2182-14-1
Record name (-)-Vindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2182-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vindoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002182141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vindoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aspidospermidine-3-carboxylic acid, 4-(acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-1-methyl-, methyl ester, (2β,3β,4β,5α,12β,19α)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.871
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINDOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571PJ1LW03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vindoline
Reactant of Route 2
Reactant of Route 2
Vindoline
Reactant of Route 3
Reactant of Route 3
Vindoline
Reactant of Route 4
Vindoline
Reactant of Route 5
Reactant of Route 5
Vindoline
Reactant of Route 6
Reactant of Route 6
Vindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.